N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15687141
InChI: InChI=1S/C23H16Cl2N6O3S/c24-17-9-7-16(8-10-17)22-28-29-23(30(22)18-4-2-1-3-5-18)35-14-21(32)27-26-13-15-6-11-19(25)20(12-15)31(33)34/h1-13H,14H2,(H,27,32)/b26-13+
SMILES:
Molecular Formula: C23H16Cl2N6O3S
Molecular Weight: 527.4 g/mol

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15687141

Molecular Formula: C23H16Cl2N6O3S

Molecular Weight: 527.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C23H16Cl2N6O3S
Molecular Weight 527.4 g/mol
IUPAC Name N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H16Cl2N6O3S/c24-17-9-7-16(8-10-17)22-28-29-23(30(22)18-4-2-1-3-5-18)35-14-21(32)27-26-13-15-6-11-19(25)20(12-15)31(33)34/h1-13H,14H2,(H,27,32)/b26-13+
Standard InChI Key NZKYOUUESAANCG-LGJNPRDNSA-N
Isomeric SMILES C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Cl

Introduction

Structural Features

The compound's structure includes:

  • Hydrazide Group: Linked to a triazole ring, which is known for diverse biological activities.

  • Triazole Ring: Substituted with 4-chlorophenyl and phenyl groups, enhancing its potential for biological interactions.

  • Chloro and Nitro Substituents: These functional groups are known to influence the compound's reactivity and biological activity.

Structural ComponentDescriptionBiological Significance
Hydrazide GroupForms part of the compound's backbone, facilitating potential biological interactions.Known for its role in forming stable complexes with metals and biological molecules.
Triazole RingCentral to the compound's structure, providing a scaffold for diverse biological activities.Exhibits antifungal, anti-inflammatory, and other pharmacological properties depending on substituents.
Chloro and Nitro SubstituentsInfluence the compound's reactivity and potential biological activity.Can enhance or inhibit biological interactions based on their position and environment.

Potential Biological Activities

Compounds containing triazole rings are recognized for their broad spectrum of biological activities, including antifungal, anti-inflammatory, and antimicrobial effects. The specific biological activities of N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide require further investigation, but its structural components suggest significant potential.

Potential Biological ActivityMechanism/TargetSignificance
Antifungal ActivityInhibition of fungal enzymes or cell wall synthesis.Important for treating fungal infections.
Anti-inflammatory ActivityInhibition of inflammatory pathways or mediators.Relevant for managing inflammatory conditions.

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